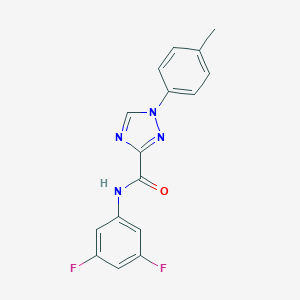
N-(3,5-difluorophenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,5-difluorophenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide, commonly known as DFTZ, is a synthetic compound that belongs to the class of triazole derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including cancer, inflammation, and infectious diseases.
作用机制
The precise mechanism of action of DFTZ is not fully understood. However, it has been suggested that DFTZ exerts its anti-tumor effect by inhibiting the activity of various enzymes involved in DNA replication and cell cycle progression, including topoisomerase II and cyclin-dependent kinases. In addition, DFTZ has been shown to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in the regulation of inflammatory responses. Furthermore, DFTZ has been reported to inhibit the growth of bacteria by disrupting the cell wall synthesis and membrane integrity.
Biochemical and Physiological Effects
DFTZ has been shown to possess several biochemical and physiological effects. In cancer, DFTZ has been reported to induce cell cycle arrest and apoptosis by regulating the expression of various genes involved in these processes. Furthermore, DFTZ has been shown to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs). In addition, DFTZ has been reported to possess antioxidant activity by scavenging free radicals and reducing oxidative stress. Moreover, DFTZ has been shown to possess anti-diabetic activity by regulating glucose metabolism and insulin sensitivity.
实验室实验的优点和局限性
One of the major advantages of DFTZ is its broad-spectrum activity against various diseases, including cancer, inflammation, and infectious diseases. In addition, DFTZ has shown good bioavailability and pharmacokinetic properties in preclinical studies. However, one of the limitations of DFTZ is its poor solubility in water, which may limit its clinical application. Furthermore, the toxicity and safety profile of DFTZ have not been fully evaluated, which may pose a challenge in its clinical development.
未来方向
There are several future directions for the research and development of DFTZ. One of the potential directions is to evaluate the efficacy and safety of DFTZ in clinical trials for various diseases, including cancer and inflammation. In addition, the optimization of the synthesis method and formulation of DFTZ may improve its solubility and bioavailability. Furthermore, the identification of the precise mechanism of action of DFTZ may facilitate the development of more potent and selective analogs. Moreover, the combination of DFTZ with other therapeutic agents may enhance its efficacy and reduce its toxicity.
合成方法
The synthesis of DFTZ involves the reaction of 3,5-difluoroaniline and 4-methylphenylisocyanate in the presence of triethylamine and acetic acid. The product obtained is then treated with triazole and chloroacetyl chloride to yield DFTZ. The purity of the compound is confirmed by various spectroscopic techniques, including NMR, IR, and mass spectrometry.
科学研究应用
DFTZ has shown promising results in various preclinical studies as a potential therapeutic agent. It has been reported to exhibit anti-inflammatory, anti-tumor, and anti-bacterial activities. In cancer, DFTZ has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It exerts its anti-tumor effect by inducing cell cycle arrest and apoptosis. In addition, DFTZ has also been reported to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Furthermore, DFTZ has been shown to possess antibacterial activity against both gram-positive and gram-negative bacteria.
属性
产品名称 |
N-(3,5-difluorophenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide |
|---|---|
分子式 |
C16H12F2N4O |
分子量 |
314.29 g/mol |
IUPAC 名称 |
N-(3,5-difluorophenyl)-1-(4-methylphenyl)-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C16H12F2N4O/c1-10-2-4-14(5-3-10)22-9-19-15(21-22)16(23)20-13-7-11(17)6-12(18)8-13/h2-9H,1H3,(H,20,23) |
InChI 键 |
FUEMJLYJHMLQES-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C=NC(=N2)C(=O)NC3=CC(=CC(=C3)F)F |
规范 SMILES |
CC1=CC=C(C=C1)N2C=NC(=N2)C(=O)NC3=CC(=CC(=C3)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[3-(difluoromethoxy)phenyl]-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B278811.png)





![5-methyl-1-phenyl-N-[3-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B278824.png)
![N-[4-(difluoromethoxy)phenyl]-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B278827.png)

![5-ethyl-1-(2-pyridinyl)-N-[2-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B278829.png)
![N-[4-(4-bromobenzoyl)phenyl]-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide](/img/structure/B278830.png)
![N-[4-(aminosulfonyl)phenyl]-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide](/img/structure/B278832.png)

